molecular formula C16H22BrFN2O2 B7077152 N-[1-(3-bromo-4-fluorophenyl)propan-2-yl]-3-(2-hydroxyethyl)pyrrolidine-1-carboxamide

N-[1-(3-bromo-4-fluorophenyl)propan-2-yl]-3-(2-hydroxyethyl)pyrrolidine-1-carboxamide

Cat. No.: B7077152
M. Wt: 373.26 g/mol
InChI Key: LISNIRKCSOAWJX-UHFFFAOYSA-N
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Description

N-[1-(3-bromo-4-fluorophenyl)propan-2-yl]-3-(2-hydroxyethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a bromofluorophenyl group, and a hydroxyethyl substituent

Preparation Methods

The synthesis of N-[1-(3-bromo-4-fluorophenyl)propan-2-yl]-3-(2-hydroxyethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the bromofluorophenyl intermediate: This can be achieved through a halogenation reaction where a fluorobenzene derivative is brominated.

    Alkylation: The bromofluorophenyl intermediate is then subjected to alkylation with a suitable alkyl halide to introduce the propan-2-yl group.

    Pyrrolidine ring formation: The alkylated intermediate undergoes cyclization to form the pyrrolidine ring.

    Hydroxyethylation: Finally, the pyrrolidine derivative is reacted with an appropriate hydroxyethylating agent to introduce the hydroxyethyl group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[1-(3-bromo-4-fluorophenyl)propan-2-yl]-3-(2-hydroxyethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(3-bromo-4-fluorophenyl)propan-2-yl]-3-(2-hydroxyethyl)pyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-bromo-4-fluorophenyl)propan-2-yl]-3-(2-hydroxyethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofluorophenyl group may facilitate binding to hydrophobic pockets, while the hydroxyethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s biological effects .

Comparison with Similar Compounds

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Bromofluorobenzenes

This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(3-bromo-4-fluorophenyl)propan-2-yl]-3-(2-hydroxyethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrFN2O2/c1-11(8-13-2-3-15(18)14(17)9-13)19-16(22)20-6-4-12(10-20)5-7-21/h2-3,9,11-12,21H,4-8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISNIRKCSOAWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)F)Br)NC(=O)N2CCC(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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